Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-
Overview
Description
Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-: is a chemical compound with a complex structure that includes acetamide, dichloro, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. The acetamide and dichloro groups are then introduced through subsequent reactions, often involving chlorination and amide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloro groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Similar in structure but with different substituents on the acetamide group.
Acetamide, 2,2-dichloro-N-(5-chloro-2-pyridinyl): Another related compound with a pyridine ring instead of the thiadiazole ring.
Uniqueness
Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3OS/c1-4(2)3-5-12-13-8(15-5)11-7(14)6(9)10/h4,6H,3H2,1-2H3,(H,11,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYLXMGKFNLGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157079 | |
Record name | Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-47-6 | |
Record name | Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15777-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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